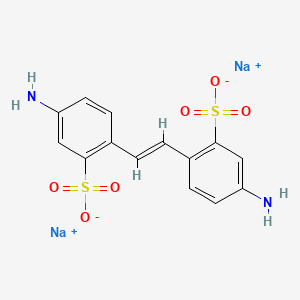

Sodium 4,4'-diaminostilbene-2,2'-disulfonate, 94%

描述

Sodium 4,4’-diaminostilbene-2,2’-disulfonate, also known as Amsonic acid sodium salt, is an organic compound with the formula (H2NC6H3SO3H)2C2H2 . It is a white, water-soluble solid . Structurally, it is a derivative of trans-stilbene, containing amino and sulfonic acid functional groups on each of the two phenyl rings . This compound is used in the synthesis of dyes and optical brighteners or fluorescent whitening agents .

Synthesis Analysis

The synthesis of Sodium 4,4’-diaminostilbene-2,2’-disulfonate begins with the sulfonation of 4-nitrotoluene . This reaction affords 4-nitrotoluene-2-sulfonic acid. Oxidation of this species with sodium hypochlorite yields the disodium salt of 4,4’-dinitrostilbene-2,2’-disulfonic acid . It is then reduced to form Sodium 4,4’-diaminostilbene-2,2’-disulfonate .Molecular Structure Analysis

The molecular formula of Sodium 4,4’-diaminostilbene-2,2’-disulfonate is C14H13N2NaO6S2 . The compound has a molecular weight of 392.4 g/mol . The InChI string and the Canonical SMILES for the compound are available .Chemical Reactions Analysis

Sodium 4,4’-diaminostilbene-2,2’-disulfonate is an intermediate in the synthesis of 4,4’-Diisothiocyano-2,2’-stilbenedisulfonic Acid, Disodium Salt . Stilbene disulfonates have been employed to inhibit anion transport in a large number of mammalian cell types .Physical and Chemical Properties Analysis

Sodium 4,4’-diaminostilbene-2,2’-disulfonate is a white, water-soluble solid . It has a topological polar surface area of 180 Ų . The compound has a complexity of 580 .安全和危害

作用机制

Target of Action

Amsonic acid disodium salt, also known as Sodium 4,4’-diaminostilbene-2,2’-disulfonate or disodium amsonate, is primarily used in the synthesis of dyes and optical brighteners or fluorescent whitening agents . .

Mode of Action

As a component in the synthesis of dyes and optical brighteners, it likely interacts with other compounds to produce the desired color or fluorescence .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of dyes and optical brighteners . These substances can interact with light and other chemicals, leading to various downstream effects.

Result of Action

The primary result of the action of Amsonic acid disodium salt is the production of dyes and optical brighteners . These substances have the ability to absorb light in the ultraviolet and violet region, and re-emit light in the blue region. This causes a “whitening” effect, as it increases the amount of blue light reflected.

生化分析

Biochemical Properties

It is known that the compound is a derivative of trans-stilbene, containing amino and sulfonic acid functional groups on each of the two phenyl rings . This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Studies have shown that similar compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Dosage Effects in Animal Models

Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .

属性

IUPAC Name |

disodium;5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b2-1+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKFHPREDNNSFX-SEPHDYHBSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2Na2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38151-70-1, 25394-13-2 | |

| Record name | Amsonic acid disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038151701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4,4'-diaminostilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM AMSONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/745M768A96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)

![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)